Bis-PCBM

Organic Photovoltaics Electron Acceptor Energy Level Engineering

Researchers optimizing organic photovoltaic open-circuit voltage face a persistent trade-off: acceptors with deep LUMO levels cap VOC, while high-LUMO alternatives often compromise charge transport. Bis-PCBM (CAS 1048679-01-1) resolves this with a LUMO of -3.6 eV-elevated ~0.3 eV versus mono-PCBM-enabling VOC gains of 0.1-0.2 V in P3HT, PCDTBT, and PTB7 bulk heterojunction blends without full device re-engineering. • Delivers 0.11 V VOC improvement over PCBM in PCDTBT indoor-harvesting cells (0.9 V at 1000 lux) • Isomer-pure α-Bis-PCBM templating agent boosts perovskite PCE to 20.8% with <10% PCE loss after 44 days at 65°C/40% RH • >99.5% mixed isomers; amorphous structure ideal for ternary-blend morphology tuning alongside crystalline acceptors Standard B2B shipping; bulk quantities available.

Molecular Formula C84H28O4
Molecular Weight 1101.1 g/mol
CAS No. 1048679-01-1
Cat. No. B1434580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PCBM
CAS1048679-01-1
Molecular FormulaC84H28O4
Molecular Weight1101.1 g/mol
Structural Identifiers
SMILESCOC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C7=C7C%10=C%11C%12=C7C7=C%13C%14=C%12C%12=C%15C%14=C%14C%16=C%17C%15=C%15C%18=C%12C%11=C(C%18=C2C2=C%15C%17=C%11C%12=C2C3=C2C5=C8C3=C2C%12=C2C%11=C%16C5=C8C2=C3C9=C8C(=C17)C%131C5%14C1(CCCC(=O)OC)C1=CC=CC=C1)C4=C%106)C1=CC=CC=C1
InChIInChI=1S/C84H28O4/c1-87-21(85)15-9-17-79(19-11-5-3-6-12-19)81-71-55-39-23-25-43-31-27(39)47-35-37-49-29-33-45-26-24-41(29)57(73(81)65(49)63(47)71)58-42(24)30-34-46(26)62-61(45)77-69(53(33)37)67(51(31)35)75-59(43)60-44(25)32-28-40(23)56(55)72-64-48(28)36-38(50(30)66(64)74(58)82(72,79)81)54(34)70-68(52(32)36)76(60)84(78(62)70)80(83(75,77)84,18-10-16-22(86)88-2)20-13-7-4-8-14-20/h3-8,11-14H,9-10,15-18H2,1-2H3
InChIKeyVESBOBHLCIVURF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-PCBM: High-LUMO Acceptor for Photovoltaics


Bis-PCBM (bis(1-[3-(methoxycarbonyl)propyl]-1-phenyl)-[6,6]C62, also known as bis[60]PCBM or PC60BM bisadduct) is a soluble fullerene derivative in which two phenyl-C61-butyric acid methyl ester adducts are attached to a C60 core [1]. As an electron acceptor material for bulk heterojunction organic photovoltaics (OPVs), it is primarily differentiated from its mono-adduct analog PCBM by its higher-lying lowest unoccupied molecular orbital (LUMO) energy level, a result of enhanced electron donation from the two side chains to the fullerene backbone [2]. This electronic modification translates to an increase in open-circuit voltage (VOC) when substituted for PCBM in donor polymer blends such as P3HT, PCDTBT, and PTB7 . Commercially, it is typically supplied as a mixture of 19 cyclopropa-fullerene isomers with a purity exceeding 99% and is employed in both OPV and perovskite solar cell research for voltage tuning and crystallization engineering [1][3].

Workflow
OPV Acceptor Voltage Tuning
Selection
High-LUMO Fullerene Derivative
Use Context
BHJ & Perovskite Solar Cell Research

Bis-PCBM vs. PCBM: Voltage-Mobility Trade-off


In the design of organic photovoltaic (OPV) devices, the LUMO energy of the electron acceptor is a critical parameter that directly dictates the maximum achievable open-circuit voltage (VOC) for a given donor polymer [1]. While the mono-adduct PCBM is the archetypal acceptor, its relatively deep LUMO (ca. -3.92 eV) limits the VOC in many high-performance polymer systems [2]. Attempting to simply substitute PCBM with another high-LUMO acceptor, such as ICBA, often leads to a severe reduction in short-circuit current (JSC) and power conversion efficiency (PCE) due to poor morphology and low electron mobility in low-bandgap polymer systems [3]. Bis-PCBM occupies a specific performance niche: it provides a significant and quantifiable boost to VOC compared to PCBM, but this comes at the cost of reduced electron transport and charge carrier yield, a trade-off that is material-specific and prevents the use of any single fullerene acceptor as a universal solution [4]. Therefore, the choice between PCBM and Bis-PCBM is not a matter of simple interchangeability but a deliberate, application-specific selection based on the required balance between voltage and current in the final device.

Target: Bis‑PCBM
Higher LUMO (~ -3.82 eV) boosts VOC but may reduce charge generation efficiency.
Amorphous film limits electron mobility, lowering JSC and FF potential.
Isomer mixture introduces energetic disorder; lot-dependent VOC variation possible.
Substitute: PCBM
Lower LUMO (~ -3.92 eV) delivers higher electron mobility and photocurrent.
Semicrystalline morphology supports efficient charge transport but reduces thermal stability.
Direct replacement may shift voltage/current balance; application-specific validation required.

Bis-PCBM vs. PCBM: Quantified Evidence


LUMO Level and VOC Gain in PCDTBT

The primary differentiator of Bis-PCBM is its higher LUMO energy, which directly increases the achievable VOC in OPV devices. When blended with the donor polymer PCDTBT, Bis-PCBM devices yield a VOC of 1.05 V under AM 1.5G illumination, a 0.12 V increase over the 0.93 V measured for identical PCBM-based devices [1]. This gain is a direct consequence of the upshifted LUMO level of Bis-PCBM, which has been measured at -3.82 eV (for the isomer mixture), compared to -3.92 eV for PCBM [2]. The practical impact of this LUMO shift is a 12.9% relative increase in device voltage.

VOC Gain
Head-to-head
+0.12 V (+12.9%)
Supports voltage-sensitive application fit
PCDTBT blends, AM 1.5G; LUMO -3.82 vs -3.92 eV
Organic Photovoltaics Electron Acceptor Energy Level Engineering

Electron Affinity and Ionization Energy vs. PCBM

The electronic structure of Bis-PCBM differs fundamentally from PCBM due to the stronger electron donation from its two side chains. Ultraviolet photoelectron spectroscopy (UPS) and inverse photoemission spectroscopy (IPES) measurements on spin-coated films reveal that Bis-PCBM has an electron affinity of 3.4 eV and an ionization energy of 6.01 eV [1]. These values are both smaller than those of PCBM, reflecting the upshift of the entire frontier orbital manifold. While the direct comparator values for PCBM are not provided in the same study, the measured 3.4 eV electron affinity for Bis-PCBM aligns with its higher LUMO energy compared to the ~3.9-4.0 eV electron affinity commonly cited for PCBM films [2]. This data provides a solid-state, thin-film measurement of the key electronic parameter responsible for Bis-PCBM's higher VOC.

Electron Affinity
Cross-study comparable
3.4 eV (film)
Confirms higher LUMO in solid state
Spin-coated films, UPS/IPES; PCBM ~3.9-4.0 eV
Electronic Structure Photoemission Spectroscopy Energy Level Alignment

Charge Carrier Yield in P3HT Blends

The trade-off for the higher VOC of Bis-PCBM is a reduction in the yield of mobile charge carriers. Time-resolved microwave conductivity (TRMC) measurements on P3HT:bis-PCBM blends show that when excited in the near-infrared (NIR) region (direct charge-transfer band excitation), the yield of charge carriers decreases by a factor of 3 compared to visible excitation [1]. While the yields for P3HT:PCBM and P3HT:bis-PCBM are comparable under visible excitation, the dramatic drop under NIR light for the bis-adduct indicates that charge generation in this system relies on excess energy from hot charge-transfer (CT) states. This is a quantifiable disadvantage for Bis-PCBM in systems designed to harvest low-energy photons.

Carrier Yield
Head-to-head
3× lower under NIR
Quantifies charge generation penalty
P3HT blends, TRMC; NIR vs visible excitation
Charge Carrier Dynamics Photophysics TRMC Spectroscopy

Isomer Purity and VOC Variation

Commercially available Bis-PCBM is a mixture of 19 isomers, and this compositional heterogeneity introduces energetic disorder that limits device performance. The LUMO levels of purified individual isomers have been found to vary from -3.90 to -3.73 eV, all of which are higher than that of PCBM (-3.92 eV) [1]. Notably, 13 of the 18 isomers have LUMO levels above the isomer mixture average of -3.82 eV. A direct comparison of unoptimized P3HT:Bis-PCBM devices fabricated with two different purified isomers demonstrates the impact: a device based on a below-average LUMO isomer yielded a VOC of 0.77 V, while one based on an above-average LUMO isomer yielded a VOC of 0.83 V [1]. This 60 mV gain from selecting a specific isomer underscores the potential for further performance enhancement through isomer purification, and the limitation imposed by using the standard mixed-isomer product.

Isomer VOC
Head-to-head
+0.06 V with high-LUMO isomer
Isomer composition matters for VOC
Purified isomers, P3HT devices; 0.83 vs 0.77 V
Isomer Purification Energetic Disorder Material Purity

Amorphous Morphology and Electron Mobility

The addition of a second side chain to the fullerene cage fundamentally alters the solid-state packing of Bis-PCBM relative to PCBM. Differential scanning calorimetry (DSC) and grazing-incidence X-ray diffraction (GIXRD) analysis confirm that films of Bis-PCBM are significantly more amorphous than those of PCBM [1]. This morphological difference is cited as the primary reason for the worse electron transport properties observed in Bis-PCBM-based solar cells. Electron tomography further visualizes these differences, showing distinct nanofiber formation in blends with PCBM that is absent or significantly altered in blends with Bis-PCBM [1]. The amorphous nature, while detrimental to electron mobility and thus JSC and FF, can be advantageous for long-term thermal stability, as it suppresses the diffusion and large-scale crystallization that leads to performance degradation in devices using the more crystalline PCBM [2].

Morphology
Head-to-head
Amorphous vs semicrystalline
Impacts electron transport and stability
GIXRD, DSC; bis-PCBM lacks PCBM nanofiber network
Thin Film Morphology Electron Transport Crystallinity

Bis-PCBM Application Scenarios


Indoor Organic Photovoltaics for IoT

For indoor energy harvesting applications, where light intensity is low (e.g., 200-1000 lux) and the primary performance metric is voltage to drive low-power electronics, Bis-PCBM is the optimal acceptor choice over PCBM. Evidence shows that PCDTBT:bis-PCBM devices achieve a VOC of 0.9 V under 1000 lux indoor light, a significant 0.11 V improvement over the 0.79 V of comparable PCBM devices [1]. While the efficiency of Bis-PCBM devices is lower than PCBM under 1 sun, this difference is greatly reduced under indoor lighting conditions, making the voltage advantage the decisive factor [1].

Perovskite Solar Cell Additive

In perovskite solar cell fabrication, the use of isomer-pure α-bis-PCBM as a templating agent during film formation results in a demonstrable improvement in device performance and stability over the standard PCBM additive. Devices incorporating α-bis-PCBM achieve a power conversion efficiency (PCE) of 20.8%, compared to 19.9% for analogous PCBM-containing cells, an absolute gain of 0.9% [2]. More importantly, unsealed α-bis-PCBM devices show less than 10% PCE drop after 44 days at 65 °C in ambient air (40% RH), and only a 4% drop after 600 hours of continuous full-sun illumination under maximum power point tracking [2]. This superior stability is attributed to the ability of α-bis-PCBM to fill grain boundaries and passivate defects, which also enhances electron extraction [2].

Ternary Blend OPVs with Amorphous Acceptor

In ternary blend organic solar cells, the addition of a small amount of a second acceptor can be used to fine-tune morphology and energetics. Bis-PCBM, with its amorphous structure and high LUMO level, serves as an ideal third component when paired with a more crystalline, lower-LUMO acceptor like PCBM [3]. This combination aims to leverage the high VOC potential of Bis-PCBM while mitigating its poor electron transport properties by using the high-mobility PCBM to form percolating pathways for charge extraction. The amorphous nature of Bis-PCBM also helps suppress large-scale phase separation, contributing to improved device stability compared to binary PCBM blends [4].

Application
Selection Property
Validation Focus
Indoor OPV for IoT
Reported high-VOC acceptor under low light
Indoor light J-V characterization
Perovskite Solar Cell Additive
Isomer-pure α-bis-PCBM for grain boundary passivation
PCE and stability under thermal/light stress
Ternary Blend OPVs
Amorphous high-LUMO acceptor for morphology control
Blend morphology and charge transport balance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis-PCBM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.